DGKα Inhibitory Potency: BMS-502 vs. BMS-684 and Other DGK Inhibitors
BMS-502 inhibits DGKα with an IC₅₀ of 0.0046 µM (4.6 nM), representing a 3.3‑fold improvement over the closely related analog BMS‑684 (IC₅₀ = 0.015 µM) and more than 130‑fold greater potency than the previously reported inhibitor R59949 (IC₅₀ = 4.3 µM) [1]. The data were generated under identical liposome‑based assay conditions, enabling direct comparison.
| Evidence Dimension | DGKα enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | 0.0046 µM (4.6 nM) |
| Comparator Or Baseline | BMS‑684: 0.015 µM; R59949: 4.3 µM; ritanserin: >5 µM |
| Quantified Difference | 3.3× more potent than BMS‑684; 935× more potent than R59949 |
| Conditions | Liposome‑based LIPGLO assay with 1,2‑Dilauroyl‑sn‑glycerol substrate [1] |
Why This Matters
Higher potency reduces the amount of compound required in assays, minimizing solvent exposure and off‑target effects.
- [1] Chaudhary, D. et al. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization. ACS Med. Chem. Lett. 2023, 14 (7), 929–935. Table 3. View Source
